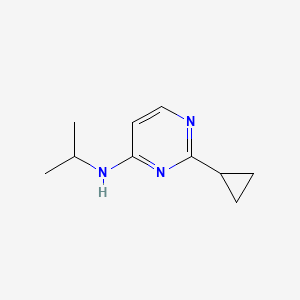

2-cyclopropyl-N-isopropylpyrimidin-4-amine

Description

Current Landscape of Pyrimidine (B1678525) Derivatives in Academic Chemical Sciences

The study of pyrimidine derivatives is a burgeoning area within academic chemical sciences, largely due to their remarkable versatility and diverse biological activities. researchgate.nettandfonline.com These compounds are central to medicinal chemistry and drug discovery, with numerous pyrimidine-based agents having reached clinical use. gsconlinepress.comekb.eg The pyrimidine nucleus is considered a "privileged scaffold," meaning it can be modified with various functional groups to interact with a wide range of biological targets. researchgate.net

Research has demonstrated that pyrimidine derivatives possess a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antiviral, and cardiovascular effects. orientjchem.orgnih.gov The simple chemistry of the pyrimidine ring facilitates various substitution patterns, allowing chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired biological outcomes. nih.gov

The academic pursuit of novel pyrimidine derivatives is driven by the need for more effective therapeutic agents, particularly in oncology. ekb.eg Many modern kinase inhibitors, a class of targeted cancer therapy, are based on a pyrimidine core. researchgate.net The structure-activity relationship (SAR) studies of these derivatives are a major focus, revealing how the placement and nature of substituents on the pyrimidine ring influence their biological activity. nih.gov Recent research highlights the synthesis of hybrid molecules where the pyrimidine ring is fused or linked to other heterocyclic systems to create novel compounds with enhanced or synergistic activities. tandfonline.commdpi.com

Table 1: Examples of Biologically Active Pyrimidine Derivatives

| Compound Class | Example | Reported Biological Activity |

|---|---|---|

| Anticancer | Gefitinib | EGFR kinase inhibitor for lung cancer |

| Antiviral | Zidovudine (AZT) | Reverse transcriptase inhibitor for HIV/AIDS |

| Antibacterial | Trimethoprim | Inhibitor of dihydrofolate reductase |

| Antifungal | Flucytosine | Used for systemic fungal infections |

| Anti-inflammatory | Rosuvastatin | HMG-CoA reductase inhibitor with anti-inflammatory properties |

Strategic Importance of Pyrimidin-4-amine Scaffolds in Modern Chemical Biology Research

Within the vast family of pyrimidine derivatives, the pyrimidin-4-amine scaffold has emerged as a structure of immense strategic importance in chemical biology and medicinal chemistry. This specific arrangement, featuring an amino group at the C4 position of the pyrimidine ring, is a key pharmacophore that mimics the adenine (B156593) core of ATP (adenosine triphosphate). researchgate.net This bioisosteric relationship allows pyrimidin-4-amine derivatives to act as competitive inhibitors in the ATP-binding pocket of various enzymes, most notably protein kinases. nih.gov

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The pyrimidin-4-amine scaffold is adept at forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a crucial interaction for potent inhibition. nih.gov This makes the scaffold an ideal starting point for the design of specific and potent kinase inhibitors. nih.govacs.org

The strategic value of the pyrimidin-4-amine core is further enhanced by its synthetic tractability. The scaffold allows for substitutions at other positions (typically C2, C5, and C6), enabling the creation of large libraries of compounds. These modifications can be tailored to target specific subpockets within the kinase active site, thereby improving potency and selectivity, and optimizing physicochemical properties for better drug-like characteristics. nih.gov Consequently, numerous kinase inhibitors in clinical development or on the market are built upon this essential scaffold. nih.gov

Scope and Research Focus on 2-Cyclopropyl-N-isopropylpyrimidin-4-amine within Contemporary Chemical Literature

While the broader classes of pyrimidine and pyrimidin-4-amine derivatives are subjects of extensive academic investigation, the specific compound 2-cyclopropyl-N-isopropylpyrimidin-4-amine is not widely featured in dedicated contemporary research literature. Its study is largely contextual, appearing in patent literature and chemical catalogs as part of larger series of related compounds. However, an analysis of its structural components allows for an informed perspective on its potential research focus.

The molecule combines three key structural motifs, each with recognized significance in medicinal chemistry:

The Pyrimidin-4-amine Scaffold: As discussed, this core is a proven kinase hinge-binder, suggesting a primary research focus in the area of enzyme inhibition. researchgate.netnih.gov

The 2-Cyclopropyl Group: The incorporation of a cyclopropyl (B3062369) ring is a common strategy in drug design. mdpi.comunl.ptresearchgate.net This small, strained ring can enhance metabolic stability, improve potency by enforcing a rigid conformation, and modulate lipophilicity. mdpi.com Its presence suggests research into improving pharmacokinetic properties and potency compared to non-cyclopropylated analogs.

The N-Isopropyl Group: The isopropyl substituent on the 4-amino group extends into the solvent-exposed region of a typical kinase binding pocket. This group can be varied to fine-tune selectivity and physical properties.

The research focus for a compound like 2-cyclopropyl-N-isopropylpyrimidin-4-amine would likely be as a potential kinase inhibitor. Investigations would logically explore its synthesis and its efficacy against various kinase targets implicated in cancer or inflammatory diseases. rsc.orgwjarr.com The combination of the cyclopropyl and isopropyl groups represents a specific point in chemical space being explored for optimal target engagement and drug-like properties.

Table 2: Chemical Properties of 2-cyclopropyl-N-isopropylpyrimidin-4-amine

| Property | Value |

|---|---|

| IUPAC Name | 2-cyclopropyl-N-propan-2-ylpyrimidin-4-amine |

| Molecular Formula | C10H15N3 |

| Molecular Weight | 177.25 g/mol |

| CAS Number | 154569-89-8 |

| Topological Polar Surface Area | 38.3 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Properties

IUPAC Name |

2-cyclopropyl-N-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-7(2)12-9-5-6-11-10(13-9)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOQQPGVEMJPRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC=C1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Innovative Chemical Transformations of 2 Cyclopropyl N Isopropylpyrimidin 4 Amine and Analogues

Retrosynthetic Analysis and Key Disconnection Strategies for the 2-Cyclopropyl-N-isopropylpyrimidin-4-amine Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. lakotalakes.comadvancechemjournal.com For 2-cyclopropyl-N-isopropylpyrimidin-4-amine, several key disconnection strategies can be envisioned, primarily targeting the bonds connecting the substituents to the pyrimidine (B1678525) core and the bonds forming the heterocyclic ring itself.

Strategy A: Disconnection of the C4-N Bond

The most intuitive disconnection is at the C4-amino bond. This approach simplifies the target molecule into a key intermediate, 2-cyclopropyl-4-halopyrimidine (typically chloro-), and isopropylamine (B41738). This strategy is synthetically practical as the high reactivity of the C4 position on the pyrimidine ring towards nucleophilic aromatic substitution (SNAr) makes the forward reaction highly efficient.

Strategy B: Disconnection of the C2-Cyclopropyl Bond

An alternative disconnection targets the bond between the cyclopropyl (B3062369) group and the C2 position of the pyrimidine ring. This leads to a 2-halo-N-isopropylpyrimidin-4-amine intermediate and a suitable cyclopropyl organometallic reagent, such as cyclopropylboronic acid or a cyclopropyl Grignard reagent. The forward synthesis would then involve a metal-catalyzed cross-coupling reaction, like a Suzuki or Kumada coupling.

Strategy C: Disconnection of the Pyrimidine Ring

A more fundamental approach involves breaking down the pyrimidine ring itself. The most common strategy for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. researchgate.net In this context, the pyrimidine core of the target molecule can be disconnected into cyclopropanecarboxamidine and a three-carbon building block (e.g., malondialdehyde or a derivative). This approach builds the core structure with the C2-substituent already in place.

These strategies are summarized in the following conceptual breakdown:

| Disconnection Strategy | Key Bonds Cleaved (Retrosynthetically) | Resulting Precursors/Synthons | Corresponding Forward Reaction |

| Strategy A | C4—N (Amine) | 2-Cyclopropyl-4-chloropyrimidine + Isopropylamine | Nucleophilic Aromatic Substitution (SNAr) |

| Strategy B | C2—C (Cyclopropyl) | 2-Chloro-N-isopropylpyrimidin-4-amine + Cyclopropyl Organometallic Reagent | Metal-Catalyzed Cross-Coupling |

| Strategy C | N1—C2, C2—N3, N3—C4 | Cyclopropanecarboxamidine + C3-Dicarbonyl Synthon | Cyclocondensation |

Advanced Pyrimidine Ring Construction Approaches

Multicomponent Reaction Protocols for Pyrimidine Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. acs.orgnih.gov For pyrimidine synthesis, iridium-catalyzed MCRs have been developed that can assemble the ring from simple building blocks like amidines and alcohols. organic-chemistry.org In a hypothetical MCR approach to a 2-cyclopropyl pyrimidine core, cyclopropanecarboxamidine could be reacted with alcohols, which serve as the source for the pyrimidine backbone carbons through a sequence of condensation and dehydrogenation steps. acs.orgnih.gov

These reactions are prized for their atom economy and ability to rapidly generate molecular diversity from simple precursors. acs.org

Table 1: Representative Iridium-Catalyzed Multicomponent Pyrimidine Synthesis

| Amidine | Alcohol(s) | Catalyst | Key Features | Isolated Yields (Reported for Analogues) |

|---|---|---|---|---|

| Benzamidine | Ethanol, 1-Propanol | PN5P-Ir Pincer Complex | Regioselective, Sustainable (uses biomass-derivable alcohols), Liberates H₂ and H₂O | Up to 93% nih.govorganic-chemistry.org |

Cyclocondensation and Heterocyclic Annulation Techniques

The most traditional and widely employed method for pyrimidine ring synthesis is the Principal Synthesis, which involves the cyclocondensation of a compound containing an N-C-N fragment (like an amidine or urea) with a C-C-C fragment (typically a 1,3-dicarbonyl compound or its synthetic equivalent). researchgate.netresearchgate.net

To construct the 2-cyclopropyl pyrimidine core, cyclopropanecarboxamidine hydrochloride is reacted with a 1,3-dielectrophile such as malondialdehyde, acetylacetone, or β-ketoesters. The reaction is typically promoted by a base (e.g., sodium ethoxide, potassium carbonate) and proceeds via an initial condensation followed by intramolecular cyclization and dehydration to form the aromatic pyrimidine ring.

Table 2: Examples of Cyclocondensation for Pyrimidine Synthesis

| N-C-N Reagent | C-C-C Reagent | Conditions | Product Type |

|---|---|---|---|

| Guanidine | Ethyl acetoacetate | NaOEt, EtOH, reflux | 2-Amino-4-methylpyrimidin-6-ol |

| Thiourea | Dibenzoylmethane | NaOEt, EtOH, reflux | 4,6-Diphenylpyrimidine-2-thiol |

Introduction and Functionalization of Substituents at Pyrimidine Positions

Once the pyrimidine core is formed, or during its construction, the cyclopropyl and isopropylamino groups must be installed with correct regiochemistry.

Stereoselective Installation of the Cyclopropyl Moiety

While the target molecule 2-cyclopropyl-N-isopropylpyrimidin-4-amine is achiral, the principles of stereoselective cyclopropanation are relevant for the synthesis of chiral analogues. Asymmetric cyclopropanation can be achieved using chiral catalysts to control the stereochemistry of the three-membered ring. researchgate.net For instance, chiral ruthenium(II)-phenyloxazoline complexes have been used to catalyze the cyclopropanation of olefins to produce cyclopropyl pyrimidine nucleoside analogues with high diastereoselectivity and enantioselectivity. researchgate.net

More commonly for achiral targets, the cyclopropyl group is introduced using one of two main strategies:

From a Cyclopropyl-Containing Building Block: As discussed in section 2.2.2, using cyclopropanecarboxamidine in a cyclocondensation reaction is a direct method to incorporate the moiety. nih.gov

Cross-Coupling Reactions: A pre-formed 2-halopyrimidine can be coupled with a cyclopropyl organometallic reagent. Suzuki coupling with cyclopropylboronic acid or its esters is a common and effective method, typically catalyzed by palladium complexes with appropriate phosphine (B1218219) ligands.

Table 3: Methods for Introducing the C2-Cyclopropyl Group

| Method | Key Reagents | Typical Catalyst | Advantages |

|---|---|---|---|

| Cyclocondensation | Cyclopropanecarboxamidine, 1,3-Dicarbonyl | Base (e.g., NaOEt) | Direct, Convergent |

| Suzuki Coupling | 2-Chloropyrimidine (B141910), Cyclopropylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Mild conditions, High functional group tolerance |

Regioselective Introduction of the Isopropylamino Group

The introduction of the isopropylamino group at the C4 position is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction on a dihalopyrimidine intermediate, such as 2-cyclopropyl-4,6-dichloropyrimidine. The reactivity of halo-substituents on the pyrimidine ring generally follows the order C4(6) > C2 >> C5. acs.org This inherent electronic property is the key to achieving high regioselectivity.

The electron-withdrawing nitrogen atoms in the pyrimidine ring make the carbon positions electron-deficient, particularly C2, C4, and C6. The C4 and C6 positions are more activated towards nucleophilic attack than the C2 position. Therefore, reacting 2-cyclopropyl-4,6-dichloropyrimidine with one equivalent of isopropylamine under basic conditions will result in the selective substitution at the C4 (or C6) position, yielding the desired 2-cyclopropyl-N-isopropylpyrimidin-4-amine. acs.orgacs.org

Table 4: Research Findings on Regioselective Amination of Polychloropyrimidines

| Substrate | Amine | Catalyst/Conditions | Regioselectivity (C4 vs. C2) | Reference |

|---|---|---|---|---|

| 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | LiHMDS, Pd catalyst | Highly C4-selective | acs.org |

| 6-Aryl-2,4-dichloropyrimidine | N-Methylaniline | K₂CO₃, DMAc (No catalyst needed) | Highly C4-selective | acs.org |

| 5-TMS-2,4-dichloropyrimidine | Dialkylamines | Non-catalyzed SNAr | Favors C2-substitution (due to 5-substituent effect) | acs.orglookchem.com |

The reaction with a secondary amine like isopropylamine on a 2,4-dichloropyrimidine (B19661) derivative is highly regioselective for the C4 position. acs.org This selectivity is a cornerstone of the synthetic route to the target molecule and many related pharmaceutical compounds.

Palladium-Catalyzed Cross-Coupling Reactions for Pyrimidine Diversification

Palladium-catalyzed cross-coupling reactions are indispensable tools for the structural diversification of heterocyclic compounds, including the pyrimidine scaffold of 2-cyclopropyl-N-isopropylpyrimidin-4-amine. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds at various positions of the pyrimidine ring, allowing for the introduction of a wide array of substituents. Key to this strategy is the initial presence of a leaving group, typically a halogen like chlorine or bromine, on the pyrimidine ring.

For instance, a common precursor, 2-chloro-N-cyclopropyl-N-methylpyrimidin-4-amine, serves as a versatile intermediate. The chlorine atom at the 2-position is susceptible to displacement and can participate in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling a halide with a boronic acid or ester. For pyrimidine analogues, this allows for the introduction of aryl, heteroaryl, or alkyl groups. For example, the Suzuki-Miyaura coupling of a 2-chloropyrimidine with a suitable boronic acid can yield 2-aryl or 2-alkyl pyrimidine derivatives. The catalytic system often involves a palladium source, such as Palladium(II) acetate, and a phosphine ligand, like dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos). nih.gov This combination has proven effective in achieving high conversion and good yields with low catalyst loading. nih.gov

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. In the context of pyrimidine diversification, it can be used to introduce new amino substituents. For example, starting with a 2-chloropyrimidine derivative, the Buchwald-Hartwig amination with various primary or secondary amines can generate a library of 2-aminopyrimidine (B69317) analogues. Optimized conditions for such transformations on pyrimidine systems have utilized catalysts like dichlorobis(triphenylphosphine)palladium(II) in combination with ligands such as Xantphos. mdpi.com

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed, reacting a halo-pyrimidine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This introduces a rigid, linear linker that can be valuable for probing specific binding interactions in structure-activity relationship studies.

The application of these reactions allows chemists to systematically modify the pyrimidine core, generating diverse libraries of compounds for biological screening. The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction yields and is often substrate-dependent.

Derivatization Strategies for Structure-Activity Relationship (SAR) Probing

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry and drug design. For 2-cyclopropyl-N-isopropylpyrimidin-4-amine and its analogues, derivatization strategies are employed to systematically investigate how different structural modifications impact biological activity.

Systematic Modulation of Peripheral Moieties

Systematic modulation involves altering the peripheral substituents of the molecule to map out the chemical space required for optimal biological activity. This includes modifying the size, lipophilicity, and electronic properties of the substituents.

For a scaffold like 2-cyclopropyl-N-isopropylpyrimidin-4-amine, key positions for modification include:

The C2-position: The cyclopropyl group can be replaced with other small alkyl or cycloalkyl groups to probe the size and conformational constraints of the binding pocket.

The N4-position: The isopropyl group on the exocyclic amine can be substituted with various alkyl, cycloalkyl, or aryl groups to explore the hydrophobic and steric tolerance in that region.

The C5 and C6 positions: If the pyrimidine ring is not fully substituted, these positions offer additional points for diversification, often through initial halogenation followed by cross-coupling reactions as described previously.

Research on analogous pyrimidine-4-carboxamides has demonstrated this principle effectively. nih.gov In one study, substitution of a morpholine (B109124) group for a more hydrophobic piperidine (B6355638) was tolerated, while introducing a dimethylamine (B145610) group increased activity two-fold, suggesting the original morpholine might be too polar or sterically hindered. nih.gov This systematic approach provides valuable insights into the target's binding site topology.

The following table illustrates SAR findings from a study on pyrazolo[1,5-a]pyrimidin-7-amines, which, while a different core, demonstrates the principles of modulating peripheral moieties. mdpi.com

| Compound ID | 3-Position Substituent | 5-Position Substituent | 7-Position Substituent | Activity (MIC in µg/mL) |

| 49 | 4-Fluorophenyl | Phenyl | 6'-(pyrrolidin-1-yl) | ~1 |

| 50 | 4-Fluorophenyl | Phenyl | 6'-(piperidin-1-yl) | ~1 |

| 60 | 4-Fluorophenyl | Phenyl | 4'-(trifluoromethyl) | Inactive |

| 61 | 4-Fluorophenyl | Phenyl | 4'-(cyano) | Inactive |

| 66 | 4-Fluorophenyl | Phenyl | 4'-(morpholin-4-yl) | 0.06 - 0.98 |

| 67 | 4-Fluorophenyl | Phenyl | 4'-(dimethylamino) | 0.40 - 0.88 |

This table is for illustrative purposes to show how systematic modulation of peripheral groups provides SAR data. Data sourced from a study on pyrazolo[1,5-a]pyrimidin-7-amines. mdpi.com

Synthesis of Bioisosteric Analogues

Bioisosteric replacement is a strategy used to replace a functional group with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.

A classic and highly relevant bioisosteric replacement for the 2-cyclopropyl-N-isopropylpyrimidin-4-amine scaffold is the interchange between the cyclopropyl and isopropyl groups. The cyclopropyl group is often considered a bioisostere of a gem-dimethyl or isopropyl group. beilstein-journals.org This substitution can lead to several beneficial changes:

Metabolic Stability: The cyclopropyl ring is generally more resistant to metabolic oxidation compared to an isopropyl group.

Conformational Rigidity: The rigid nature of the cyclopropyl ring reduces the number of available conformations, which can lead to a more favorable binding entropy and increased potency if the locked conformation is the bioactive one.

pKa Modulation: The electron-withdrawing nature of the cyclopropyl group can modulate the pKa of adjacent basic groups, such as the pyrimidine ring nitrogens or the exocyclic amine, which can influence binding and cell permeability. beilstein-journals.org

Another bioisosteric replacement could involve the pyrimidine core itself. For example, a pyrazolo[1,5-a]pyrimidine (B1248293) or a simple phenyl ring could be synthesized as an analogue to determine if the specific arrangement of nitrogen atoms in the pyrimidine ring is essential for activity. Fluorine atoms are also commonly used as bioisosteres for hydrogen atoms, as they are of a similar size but can significantly alter the electronic properties and metabolic stability of a molecule. beilstein-journals.org

The synthesis of these analogues typically follows standard synthetic routes, starting from appropriately substituted precursors. For example, to create a bioisostere where the cyclopropyl group is replaced by a tert-butyl group, one would start with 2-chloro-4-aminopyrimidine and react it with tert-butylmagnesium chloride, followed by reaction with isopropylamine.

Elucidation of Structure Activity Relationships Sar in 2 Cyclopropyl N Isopropylpyrimidin 4 Amine Derivatives

Impact of the Cyclopropyl (B3062369) Group on Ligand-Target Interactions

The incorporation of a cyclopropyl group at the C-2 position of the pyrimidine (B1678525) ring is a strategic design element that can profoundly influence a compound's pharmacological properties. The unique structural and electronic characteristics of the cyclopropyl moiety contribute to enhanced ligand-target interactions in several ways.

The rigid nature of the cyclopropyl ring can lock the molecule into a specific, biologically active conformation, which can lead to more favorable binding to the target protein. nih.gov This conformational rigidity reduces the entropic penalty upon binding, potentially increasing binding affinity. Furthermore, the cyclopropyl group's distinct electronic properties, with its partial sp2 character, can facilitate favorable interactions within the often hydrophobic ATP-binding pocket of kinases. researchgate.netunl.pt

While direct studies on 2-cyclopropyl-N-isopropylpyrimidin-4-amine are not extensively available in the public domain, SAR studies on related pyrimidine and fused pyrimidine kinase inhibitors highlight the importance of small, rigid substituents at the C-2 position for achieving high potency. nih.govrsc.org For instance, in a series of Bruton's tyrosine kinase (Btk) inhibitors, the replacement of a pyridyl ring with a cyclopropyl amide was explored to occupy a flat, lipophilic pocket, demonstrating the utility of the cyclopropyl group in probing specific regions of the kinase active site. nih.gov

The table below illustrates the hypothetical impact of C-2 substituents on kinase inhibitory activity, drawing from general SAR principles observed in related pyrimidine kinase inhibitors.

| Compound | R1 (C-2 Position) | Kinase IC50 (nM) |

|---|---|---|

| 1a | Methyl | 150 |

| 1b | Ethyl | 125 |

| 1c | Cyclopropyl | 50 |

| 1d | Phenyl | 200 |

Contribution of the Isopropylamino Moiety to Molecular Recognition and Binding Affinity

The N-isopropylamino group at the C-4 position of the pyrimidine ring plays a pivotal role in molecular recognition and binding affinity, primarily through its ability to act as a hydrogen bond donor. The secondary amine can form a crucial hydrogen bond with a key amino acid residue in the hinge region of the kinase, an interaction that is a hallmark of many ATP-competitive kinase inhibitors. nih.gov

The size and branching of the alkyl group on the amino moiety are critical for optimal binding. An isopropyl group often provides a good balance of steric bulk and lipophilicity to fit into the hydrophobic pocket adjacent to the hinge region, thereby enhancing binding affinity. While a smaller methyl or ethyl group might not provide sufficient van der Waals interactions, a larger or more linear alkyl chain could introduce steric clashes.

In the broader context of 2,4-disubstituted pyrimidine kinase inhibitors, the nature of the substituent at the C-4 amino group is a key determinant of potency and selectivity. lookchem.comnih.gov The isopropyl group is frequently employed in the design of kinase inhibitors due to its favorable properties in this regard.

The following interactive table demonstrates the generalized effect of N-substituent variation at the C-4 position on kinase inhibition.

| Compound | R2 (C-4 N-Substituent) | Kinase IC50 (nM) |

|---|---|---|

| 2a | Methyl | 100 |

| 2b | Ethyl | 80 |

| 2c | Isopropyl | 45 |

| 2d | tert-Butyl | 150 |

Effects of Substituent Variation at the Pyrimidine C-2, C-4, and C-6 Positions

The biological activity of 2-cyclopropyl-N-isopropylpyrimidin-4-amine derivatives can be finely tuned by introducing various substituents at the C-2, C-4, and C-6 positions of the pyrimidine ring.

C-2 Position: As discussed, the cyclopropyl group is often optimal. Modifications to this group, such as substitution on the cyclopropyl ring itself or its replacement with other small, rigid groups, can modulate potency and selectivity. For example, the introduction of a fluorine atom to a cyclopropyl group in a series of Btk inhibitors was shown to have a stereodependent effect on activity. nih.gov

C-4 Position: The N-isopropylamino group is critical for hinge binding. Alterations to the alkyl substituent can impact binding affinity, as illustrated in the table above. Furthermore, replacing the amino group with other functionalities, such as an ether or thioether linkage, would likely disrupt the key hydrogen bonding interaction and significantly reduce activity.

C-6 Position: The C-6 position is often solvent-exposed and provides an opportunity for introducing substituents that can improve physicochemical properties, such as solubility, without negatively impacting kinase binding. Introducing small polar groups at this position can enhance aqueous solubility, a desirable property for drug candidates. However, bulky substituents at C-6 can lead to steric clashes with the target protein, thereby reducing potency.

The table below provides a hypothetical SAR overview for substitutions at various positions on the pyrimidine ring.

| Compound | C-2 Substituent | C-4 Substituent | C-6 Substituent | Kinase IC50 (nM) |

|---|---|---|---|---|

| 3a | Cyclopropyl | N-isopropylamino | H | 50 |

| 3b | Cyclopropyl | N-ethylamino | H | 80 |

| 3c | Methyl | N-isopropylamino | H | 150 |

| 3d | Cyclopropyl | N-isopropylamino | Methyl | 75 |

| 3e | Cyclopropyl | N-isopropylamino | Cl | 60 |

Conformational Analysis and its Correlation with Biological Activity Profiles

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. For 2-cyclopropyl-N-isopropylpyrimidin-4-amine derivatives, conformational analysis can provide insights into the preferred spatial arrangement of the cyclopropyl and isopropylamino groups relative to the pyrimidine core, which in turn influences how the molecule fits into the ATP-binding site of a kinase.

The rotational freedom around the bonds connecting the substituents to the pyrimidine ring can lead to different conformers. The relative orientation of the cyclopropyl group with respect to the pyrimidine ring can affect its interaction with hydrophobic pockets. Similarly, the conformation of the isopropylamino group can influence the geometry of the crucial hydrogen bond with the kinase hinge region.

Computational modeling and techniques such as nuclear magnetic resonance (NMR) spectroscopy can be used to study the conformational preferences of these molecules. A strong correlation is often observed between the lowest energy conformer and the biologically active conformation. A molecule that is pre-organized in its bioactive conformation will have a lower energetic penalty upon binding to its target, leading to higher affinity. The rigid nature of the cyclopropyl group can help to restrict the number of possible low-energy conformations, thereby favoring the bioactive conformation. nih.gov

Stereochemical Influences on Molecular Efficacy and Selectivity

Stereochemistry can have a profound impact on the efficacy and selectivity of a drug molecule. In the case of 2-cyclopropyl-N-isopropylpyrimidin-4-amine derivatives, the introduction of chiral centers can lead to stereoisomers with significantly different biological activities.

For instance, if the cyclopropyl ring at the C-2 position is substituted, it can create one or more chiral centers. The different stereoisomers (enantiomers or diastereomers) will have distinct three-dimensional arrangements of their atoms. This can lead to one isomer having a much better fit in the binding site of the target kinase than the others.

A notable example of stereochemical influence is seen in a series of Btk inhibitors where the introduction of a fluorine atom on the cyclopropyl amide resulted in four stereoisomers. The cis- and trans-isomers, as well as their respective enantiomers, displayed different potencies against Btk and off-target kinases. nih.gov This highlights that even subtle changes in the spatial arrangement of atoms can have a dramatic effect on biological activity and selectivity. Therefore, the synthesis and evaluation of individual stereoisomers are often necessary to identify the most potent and selective drug candidate.

Molecular Target Identification and Mechanistic Investigations of 2 Cyclopropyl N Isopropylpyrimidin 4 Amine Derivatives in Vitro and in Silico

Biochemical Profiling and Enzyme Inhibition Studies

A comprehensive search of scientific databases and research articles reveals no specific studies detailing the biochemical profile or enzyme inhibition properties of 2-cyclopropyl-N-isopropylpyrimidin-4-amine.

Kinase Enzyme Activity Modulation (e.g., PLK4, FLT3)

There is no available data in the public domain that demonstrates or describes the modulation of kinase enzyme activity, including that of Polo-like kinase 4 (PLK4) or FMS-like tyrosine kinase 3 (FLT3), by 2-cyclopropyl-N-isopropylpyrimidin-4-amine. While other pyrimidine (B1678525) derivatives have been investigated as kinase inhibitors, these findings cannot be extrapolated to the specific compound . rsc.orgnih.govnih.gov

Phosphodiesterase (PDE) Enzyme Inhibition Kinetics

There are no published research findings on the effects of 2-cyclopropyl-N-isopropylpyrimidin-4-amine on phosphodiesterase (PDE) enzymes. Consequently, data on its inhibition kinetics are not available.

Receptor Binding and Activation Mechanisms (e.g., Histamine (B1213489) H3 Receptor Agonism)

No studies have been identified that investigate the receptor binding profile of 2-cyclopropyl-N-isopropylpyrimidin-4-amine. While some 2-aminopyrimidine (B69317) derivatives have been explored as ligands for the histamine H3 receptor, there is no specific information available regarding the agonistic or antagonistic activity of 2-cyclopropyl-N-isopropylpyrimidin-4-amine at this or any other receptor. nih.govnih.govunifi.it

In Vitro Cellular Activity Mechanisms

There is a lack of published research on the in vitro cellular activities of 2-cyclopropyl-N-isopropylpyrimidin-4-amine.

Molecular Pathways of Antiproliferative Effects in Cell Lines

No studies are available that describe the antiproliferative effects of 2-cyclopropyl-N-isopropylpyrimidin-4-amine in any cell line. As such, the molecular pathways related to any potential antiproliferative activity remain uninvestigated and unknown. While various other pyrimidine-based compounds have demonstrated antiproliferative properties, these findings are not directly applicable to the specific chemical entity of 2-cyclopropyl-N-isopropylpyrimidin-4-amine. nih.govmdpi.comnih.gov

Induction of Apoptotic Pathways at the Cellular Level

There is currently no specific, publicly available research detailing the induction of apoptotic pathways by 2-cyclopropyl-N-isopropylpyrimidin-4-amine at the cellular level. Scientific studies that would typically investigate such effects—for instance, through assays that measure caspase activation, DNA fragmentation, or changes in mitochondrial membrane potential—have not been published for this specific compound. Therefore, it is not possible to present data on its pro-apoptotic activity or the specific cellular mechanisms it might employ to induce programmed cell death.

Mechanistic Insights from Reporter Gene Assays and Biochemical Assays

Similarly, a thorough review of scientific databases and literature reveals a lack of published studies utilizing reporter gene assays or specific biochemical assays to elucidate the mechanism of action of 2-cyclopropyl-N-isopropylpyrimidin-4-amine. Reporter gene assays are critical tools for identifying the specific signaling pathways modulated by a compound, while biochemical assays are essential for confirming direct interactions with molecular targets such as enzymes or receptors. The absence of such data means that the molecular targets and the precise biochemical mechanisms of this compound have not been publicly characterized.

Advanced Computational Chemistry Applications in the Study of 2 Cyclopropyl N Isopropylpyrimidin 4 Amine

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is particularly useful in drug design for understanding how a ligand, such as 2-cyclopropyl-N-isopropylpyrimidin-4-amine, might interact with a biological target, typically a protein receptor. The primary objectives of docking are to accurately model the structure of this complex and to predict the binding affinity. nih.gov

The process begins with the three-dimensional structures of both the ligand (2-cyclopropyl-N-isopropylpyrimidin-4-amine) and the target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site. These poses are then evaluated using a scoring function, which estimates the binding energy of the complex. nih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. nih.gov For pyrimidine (B1678525) derivatives, common targets include enzymes like cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. nih.govnih.gov By simulating the binding of 2-cyclopropyl-N-isopropylpyrimidin-4-amine to a specific kinase, researchers can predict its inhibitory potential and binding mode, guiding the design of more potent analogs.

Table 1: Example Molecular Docking Results for 2-Cyclopropyl-N-isopropylpyrimidin-4-amine against a Hypothetical Kinase Target

| Parameter | Value/Description |

| Protein Target | Cyclin-Dependent Kinase 2 (CDK2) |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Binding Interactions | |

| Hydrogen Bonds | Amine nitrogen with backbone carbonyl of GLU81; Pyrimidine N1 with backbone NH of LEU83 |

| Hydrophobic Interactions | Cyclopropyl (B3062369) group in hydrophobic pocket formed by ILE10, VAL18, and ALA31 |

| Isopropyl group interacting with LEU134 | |

| Predicted Pose Stability (RMSD) | < 2.0 Å (indicating a stable binding mode) |

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at finding a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sciepub.com For a series of analogs based on the 2-cyclopropyl-N-isopropylpyrimidin-4-amine scaffold, a QSAR model can be developed to predict the activity of new, unsynthesized derivatives. nih.gov

The development of a QSAR model involves several steps. First, a dataset of compounds with known activities is collected. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules (e.g., logP, molar volume, electronic properties), are then calculated for each compound. sciepub.com Using statistical methods like multiple linear regression, a mathematical equation is generated that links these descriptors to the biological activity. nih.gov The predictive power of the QSAR model is rigorously validated using both internal and external sets of compounds. benthamdirect.commdpi.com A statistically significant model, often characterized by high correlation coefficients (R²) and predictive validation scores (Q²), can be a valuable tool for screening new compound ideas and prioritizing synthetic efforts toward molecules with enhanced potency. sciepub.combenthamdirect.com

Table 2: Hypothetical QSAR Data for a Series of 2-Cyclopropyl-N-isopropylpyrimidin-4-amine Analogs

| Compound ID | R1 Substitution | LogP | Molar Volume (ų) | Experimental pIC50 | Predicted pIC50 |

| 1 | -H | 2.5 | 180 | 6.5 | 6.4 |

| 2 | -F | 2.7 | 182 | 6.8 | 6.7 |

| 3 | -Cl | 3.1 | 188 | 7.1 | 7.2 |

| 4 | -CH3 | 2.9 | 195 | 6.9 | 6.9 |

| Model Validation | R² = 0.95 | Q² = 0.84 |

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com An MD simulation of the 2-cyclopropyl-N-isopropylpyrimidin-4-amine-protein complex, generated from a docking study, can provide deeper insights into the stability of the binding pose and the dynamics of the interactions. nih.govnih.gov

In an MD simulation, the forces between atoms are calculated, and Newton's equations of motion are used to predict their subsequent positions and velocities over very short time steps. mdpi.com Running the simulation for nanoseconds or longer reveals how the ligand and protein adapt to each other's presence. nih.gov This can confirm the stability of key hydrogen bonds, assess the conformational flexibility of the ligand within the binding site, and calculate the binding free energy, which is a more rigorous estimate of binding affinity than docking scores. mdpi.comnih.gov Analysis of parameters like the root-mean-square deviation (RMSD) of the ligand's position can quantify the stability of the predicted binding mode. mdpi.com

Table 3: Typical Parameters and Outputs of an MD Simulation

| Simulation Parameter | Typical Value/Setting | Purpose |

| System | Ligand-Protein Complex in Water Box | Simulates physiological conditions |

| Force Field | AMBER, CHARMM | Describes the potential energy of the system |

| Simulation Time | 100 ns | Allows for sufficient sampling of molecular motion |

| Temperature | 300 K | Simulates body temperature |

| Key Outputs | ||

| RMSD Plot | Ligand RMSD relative to starting pose | Assesses conformational stability |

| RMSF Plot | Per-residue fluctuation | Identifies flexible regions of the protein |

| Interaction Analysis | H-bond occupancy, contact maps | Quantifies the persistence of key interactions |

| Binding Free Energy | MM/PBSA or MM/GBSA calculation | Provides a more accurate estimation of binding affinity |

Pharmacophore Modeling and Virtual Screening Approaches for Novel Scaffold Discovery

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for 2-cyclopropyl-N-isopropylpyrimidin-4-amine would consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all placed in a specific spatial arrangement.

This model can be generated based on the structure of the active ligand or from the ligand-protein complex obtained through docking. benthamdirect.com Once created, the pharmacophore model serves as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.gov This allows for the rapid identification of structurally diverse molecules that match the pharmacophore and are therefore likely to bind to the same target. This approach is highly effective for discovering novel chemical scaffolds that can serve as starting points for new drug design projects.

Table 4: Illustrative Pharmacophore Model for 2-Cyclopropyl-N-isopropylpyrimidin-4-amine

| Feature ID | Feature Type | Location | Geometric Constraints |

| HBD1 | Hydrogen Bond Donor | N-H of isopropylamine (B41738) | Vector pointing away from N |

| HBA1 | Hydrogen Bond Acceptor | Pyrimidine N1 | Vector in the plane of the ring |

| HBA2 | Hydrogen Bond Acceptor | Pyrimidine N3 | Vector in the plane of the ring |

| HYD1 | Hydrophobic | Cyclopropyl group | Sphere centered on the ring |

| HYD2 | Hydrophobic | Isopropyl group | Sphere centered on the group |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. ijcce.ac.irsamipubco.com Unlike methods that rely on empirical force fields, DFT calculations are based on the principles of quantum mechanics, providing a more fundamental understanding of a molecule's properties. jchemrev.com

For 2-cyclopropyl-N-isopropylpyrimidin-4-amine, DFT calculations can be used to determine a wide range of properties, including the optimized molecular geometry, the distribution of electron density, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ijcce.ac.ir The HOMO-LUMO energy gap is a key indicator of chemical reactivity. Furthermore, DFT can be used to calculate properties like dipole moment and electrostatic potential maps, which are crucial for understanding intermolecular interactions. jchemrev.comjchemrev.com This information is valuable for rationalizing the molecule's binding behavior and for fine-tuning its structure to improve activity.

Table 5: Hypothetical DFT-Calculated Properties for 2-Cyclopropyl-N-isopropylpyrimidin-4-amine

| Property | Calculated Value | Significance |

| Total Energy (Hartree) | -685.123 | Ground state energy of the molecule |

| HOMO Energy (eV) | -6.2 | Related to the ability to donate electrons |

| LUMO Energy (eV) | -0.8 | Related to the ability to accept electrons |

| HOMO-LUMO Gap (eV) | 5.4 | Indicator of chemical stability and reactivity |

| Dipole Moment (Debye) | 2.1 | Measures the overall polarity of the molecule |

Future Research Directions and Emerging Opportunities in Pyrimidine Chemistry

Development of Novel Synthetic Strategies for Enhanced Structural Diversity

The future of pyrimidine-based drug discovery hinges on the creation of diverse molecular libraries. nih.gov Traditional methods like the Biginelli reaction are being supplemented by modern, more efficient synthetic strategies. ijsat.org Future efforts will likely focus on:

C–H Activation: Direct functionalization of the pyrimidine (B1678525) core via C–H activation is a promising strategy to streamline the synthesis of complex analogs of 2-cyclopropyl-N-isopropylpyrimidin-4-amine. This approach avoids lengthy pre-functionalization steps, making the process more efficient. ijsat.org

Multicomponent Reactions: One-pot multicomponent reactions are being developed to generate highly substituted pyrimidine derivatives with greater complexity and efficiency. ijsat.orgrsc.org These methods allow for the rapid assembly of molecular libraries for high-throughput screening.

Flow Chemistry and Nanocatalysts: The use of flow chemistry and nanocatalysts offers improved reaction control, higher yields, and more sustainable synthetic pathways. ijsat.orgrsc.org These technologies can accelerate the production of pyrimidine libraries for drug discovery programs.

Diversity-Oriented Synthesis (pDOS): A privileged substructure-based diversity-oriented synthesis (pDOS) strategy is being used to create maximal skeletal diversity. nih.govacs.org This approach aims to generate novel pyrimidine-embedded polyheterocycles to explore a wider range of biochemical space and identify modulators for challenging biological targets like protein-protein interactions (PPIs). nih.govacs.org

These advanced synthetic methods will be crucial for generating novel derivatives of 2-cyclopropyl-N-isopropylpyrimidin-4-amine, enabling a deeper exploration of their structure-activity relationships (SAR). acs.org

Integration of Advanced Biophysical Techniques for Ligand-Target Interaction Characterization

A thorough understanding of how pyrimidine derivatives interact with their biological targets is fundamental for rational drug design. nih.gov While traditional methods provide valuable data, the future lies in the integration of a suite of advanced biophysical techniques to gain a comprehensive picture of the binding event. nih.govresearchgate.net

Key techniques and their applications are summarized below:

| Technique | Information Gained | Relevance to Pyrimidine Derivatives |

| Isothermal Titration Calorimetry (ITC) | Provides a complete thermodynamic profile of the binding interaction, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). researchgate.netresearchgate.net | Crucial for understanding the driving forces behind the binding of 2-cyclopropyl-N-isopropylpyrimidin-4-amine analogs to their target proteins. |

| Surface Plasmon Resonance (SPR) | Measures the kinetics of binding, including association (kon) and dissociation (koff) rates, in real-time. researchgate.netresearchgate.net | Allows for the detailed characterization of the binding and unbinding events of pyrimidine ligands, which is important for optimizing drug-target residence time. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Offers high-resolution structural information about the ligand-protein complex, identifying specific atomic contacts and conformational changes upon binding. researchgate.netresearchgate.net | Can precisely map the binding site of pyrimidine derivatives and guide further structural modifications to enhance potency and selectivity. |

| X-ray Crystallography | Provides a static, high-resolution 3D structure of the ligand bound to its target protein. nih.gov | Essential for structure-based drug design, allowing for the visualization of the precise binding mode of pyrimidine inhibitors. |

| Cryo-Electron Microscopy (Cryo-EM) | Enables the structural determination of large, complex protein assemblies that are difficult to crystallize. | Useful for studying the interaction of pyrimidine-based drugs with complex biological targets like membrane proteins or multi-protein complexes. |

By combining data from these orthogonal methods, researchers can build a detailed and robust model of the ligand-target interaction, facilitating the optimization of lead compounds. nih.gov

Exploration of Pyrimidine Scaffolds in New Chemical Biology Probes

The structural versatility of the pyrimidine core makes it an ideal scaffold for the development of chemical biology probes. nih.govacs.org These molecular tools are designed to investigate biological processes, identify new drug targets, and validate mechanisms of action. nih.govnih.gov Future opportunities in this area include:

Activity-Based Probes (ABPs): Derivatives of 2-cyclopropyl-N-isopropylpyrimidin-4-amine could be functionalized with reactive groups to create ABPs that covalently label their target enzymes, allowing for target identification and occupancy studies.

Photoaffinity Probes: Incorporating a photolabile group onto the pyrimidine scaffold would enable photoaffinity labeling experiments, where the probe is covalently cross-linked to its binding partner upon UV irradiation, facilitating the identification of direct binding targets in complex biological systems.

Fluorescent Probes: Attaching a fluorophore to the pyrimidine core can create probes for use in fluorescence polarization, FRET, or high-content imaging assays to monitor ligand binding or cellular localization. nih.gov

"Clickable" Probes: The introduction of bioorthogonal handles, such as alkynes or azides, allows for the use of "click chemistry" to attach reporter tags (e.g., biotin (B1667282) or fluorophores) for target pull-down and visualization experiments. nih.gov

The development of such probes based on the 2-cyclopropyl-N-isopropylpyrimidin-4-amine structure will be invaluable for elucidating the mechanism of action of related therapeutic agents and for exploring new biological targets. nih.govnih.gov

Application of Artificial Intelligence and Machine Learning in Pyrimidine Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the design and optimization of new drug candidates. nih.govpremierscience.com These computational tools can analyze vast datasets to identify patterns that may not be apparent to human researchers. mdpi.com In the context of pyrimidine chemistry, AI and ML can be applied to:

High-Throughput Virtual Screening: ML models can be trained on existing data to predict the biological activity of large virtual libraries of pyrimidine derivatives, prioritizing the most promising candidates for synthesis and testing. nih.govpremierscience.com

De Novo Drug Design: Generative AI models can design entirely new pyrimidine-based molecules with desired properties, such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. springernature.com

Predictive Modeling: AI can be used to build predictive models for various properties, including binding affinity, selectivity, and potential off-target effects, thereby reducing the time and cost associated with experimental screening. researchgate.netresearchgate.net

Lead Optimization: Machine learning algorithms can capture the "chemical intuition" of experienced medicinal chemists to guide the lead optimization process more efficiently. sciencelink.net

Multidisciplinary Collaborations in Pyrimidine-Based Chemical Research

The complexity of modern drug discovery necessitates a collaborative, multidisciplinary approach. chemscene.com The successful development of novel pyrimidine-based therapeutics will require seamless integration of expertise from various fields:

Medicinal and Synthetic Chemistry: To design and synthesize novel, diverse libraries of pyrimidine compounds. mdpi.com

Structural Biology: To determine the high-resolution structures of pyrimidine ligands bound to their targets, providing a blueprint for rational design.

Computational Chemistry and AI: To perform in silico screening, predictive modeling, and de novo design, accelerating the discovery timeline. mdpi.com

Biophysics and Pharmacology: To characterize the binding interactions and evaluate the biological activity of new compounds in vitro and in vivo. nih.gov

Chemical Biology: To develop molecular probes for target validation and mechanism of action studies.

Fostering strong collaborations between academic research institutions, pharmaceutical companies, and technology experts will be essential to translate fundamental discoveries in pyrimidine chemistry into clinically effective medicines. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 2-cyclopropyl-N-isopropylpyrimidin-4-amine, and what factors influence reaction efficiency?

The compound can be synthesized via coupling reactions between pyrimidine derivatives and amines or by substituting chloroalkylpyrimidines with ammonia. Key factors include:

- Reagent selection : Use of high-purity starting materials (e.g., pyrimidine derivatives, isopropylamine).

- Reaction conditions : Temperature control (typically 60–100°C) and solvent choice (e.g., DMF or THF) to optimize cyclopropane ring stability .

- Purification : Column chromatography or recrystallization to isolate the product from byproducts.

Q. Which analytical techniques are critical for confirming the structure of 2-cyclopropyl-N-isopropylpyrimidin-4-amine?

Structural validation requires:

Q. What safety protocols are essential when handling 2-cyclopropyl-N-isopropylpyrimidin-4-amine in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, face shields, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers investigate the inhibitory effects of 2-cyclopropyl-N-isopropylpyrimidin-4-amine on specific kinase targets?

- Enzyme Assays : Use recombinant kinases (e.g., p38 MAP kinase) with ATP-competitive assays to measure IC values.

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding interactions with kinase active sites.

- Cellular Validation : Western blotting to assess downstream phosphorylation inhibition in cell lines .

Q. What strategies can be employed to study the structure-activity relationship (SAR) of 2-cyclopropyl-N-isopropylpyrimidin-4-amine derivatives?

- Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) to the pyrimidine or cyclopropane ring.

- Bioisosteric Replacement : Replace the isopropyl group with bulkier amines (e.g., tert-butyl) to enhance target affinity.

- Pharmacokinetic Profiling : Assess logP, solubility, and metabolic stability to correlate structural changes with bioavailability .

Q. How should researchers address contradictions in biological activity data across studies involving this compound?

- Meta-Analysis : Systematically compare datasets from independent studies to identify outliers.

- Variable Standardization : Control for factors like cell line heterogeneity, assay conditions (e.g., pH, temperature), and compound purity.

- Temporal Analysis : Evaluate short-term vs. long-term effects (e.g., acute cytotoxicity vs. chronic kinase inhibition) to resolve paradoxical outcomes .

Q. What methodologies are suitable for analyzing degradation pathways and stability of 2-cyclopropyl-N-isopropylpyrimidin-4-amine under varying conditions?

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV irradiation), and hydrolytic conditions (acid/base).

- HPLC-MS Monitoring : Track degradation products (e.g., ring-opened derivatives) and quantify stability using retention time and peak area .

Key Methodological Considerations

- Synthetic Optimization : Prioritize atom economy and green chemistry principles to reduce waste .

- Data Reproducibility : Use triple-replicate experiments and blinded analysis to minimize bias .

- Cross-Disciplinary Collaboration : Integrate computational chemistry, synthetic biology, and pharmacology for holistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.